Methyl 4-(piperidine-1-carbothioylamino)benzoate
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Overview
Description
Methyl 4-(piperidine-1-carbothioylamino)benzoate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a benzoate ester group through a carbothioylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(piperidine-1-carbothioylamino)benzoate typically involves the reaction of piperidine with 4-aminobenzoic acid, followed by esterification and thiocarbonylation. One common method involves the following steps:
Formation of 4-(piperidine-1-carbothioylamino)benzoic acid: This is achieved by reacting piperidine with 4-aminobenzoic acid in the presence of a thiocarbonylating agent such as carbon disulfide.
Esterification: The resulting 4-(piperidine-1-carbothioylamino)benzoic acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidine-1-carbothioylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogenating agents, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 4-(piperidine-1-carbothioylamino)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(piperidine-1-carbothioylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and carbothioylamino linkage play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxylate and piperidine-4-carboxamide share structural similarities with methyl 4-(piperidine-1-carbothioylamino)benzoate.
Benzoate Esters: Methyl 4-aminobenzoate and ethyl 4-aminobenzoate are examples of benzoate esters with comparable functional groups.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring and a benzoate ester group linked through a carbothioylamino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 4-(piperidine-1-carbothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-18-13(17)11-5-7-12(8-6-11)15-14(19)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZHNZFSHVMNOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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